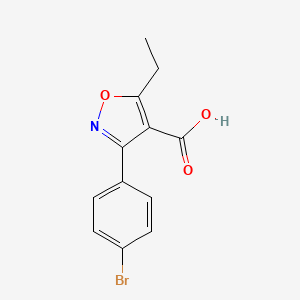

3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-9-10(12(15)16)11(14-17-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMFUNGTCLXWGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system. The interaction between this compound and AchE results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine. This inhibition can have various physiological effects, including altered nerve impulse transmission.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by this compound can lead to changes in cell signaling pathways that rely on acetylcholine as a neurotransmitter. Additionally, this compound has been observed to affect gene expression related to oxidative stress responses, potentially leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity. This binding is facilitated by the bromophenyl group, which interacts with the enzyme’s active site residues. The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, which can affect neurotransmission and other cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in prolonged alterations in cellular signaling and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect acetylcholinesterase activity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt normal cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidative pathways, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, contributing to the compound’s overall biochemical effects. Additionally, this compound may influence metabolic flux by altering the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within cells can influence its activity and interactions with biomolecules. For example, the accumulation of this compound in the cytoplasm may enhance its inhibitory effects on acetylcholinesterase.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other biomolecules. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments. These modifications can influence the compound’s stability, activity, and interactions with other cellular components.

Biological Activity

3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid is a compound belonging to the oxazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H10BrNO3

- Molecular Weight : 296.12 g/mol

- CAS Number : 1463808-08-3

Anticancer Activity

Research indicates that oxazole derivatives exhibit significant anticancer properties. In particular, compounds with similar structures have shown efficacy against various cancer cell lines. For instance:

| Compound | Target Cell Lines | IC50 (µM) |

|---|---|---|

| This compound | HeLa, CaCo-2 | Not specified |

| Related Oxazole Derivative | OVXF 899 (Ovarian) | 2.76 |

| Related Oxazole Derivative | PXF 1752 (Mesothelioma) | 9.27 |

The above table illustrates that while specific IC50 values for the compound are not detailed, related derivatives indicate a promising trend in anticancer activity against various human tumor cell lines .

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives is well documented. For example, studies have shown that certain derivatives can inhibit bacterial growth effectively:

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus, E. faecium | Not specified |

| Related Thiazole Derivative | S. aureus | 1 |

| Related Thiazole Derivative | E. faecium | 2 |

While specific data for the bromophenyl compound's antimicrobial activity is limited, it is crucial to note the structure's relevance in enhancing antimicrobial properties .

The biological activities of oxazole derivatives are often attributed to their ability to interact with specific biological targets:

-

Inhibition of Enzymes : Compounds have shown inhibitory effects on various enzymes such as:

- Human Deacetylase Sirtuin 2 (HDSirt2)

- Carbonic Anhydrase (CA)

- Histone Deacetylase (HDAC)

- Cytotoxicity : In vitro studies reveal that certain derivatives can induce cytotoxic effects on cancerous cells by promoting apoptosis or inhibiting cell proliferation .

- Antiviral Activity : Some studies highlight the antiviral potential of oxazole derivatives against HIV and other viral pathogens, although specific data on the compound remains sparse .

Case Studies

A review of literature on oxazole derivatives reveals several case studies illustrating their biological efficacy:

- Anticancer Studies : A derivative similar to this compound was evaluated against a panel of cancer cell lines, demonstrating significant cytotoxicity with IC50 values indicating potent activity against ovarian and mesothelioma cancers .

- Antimicrobial Evaluations : Another study assessed various substituted oxazoles for their antimicrobial properties, revealing that structural modifications significantly affect their potency against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid exhibit promising anticancer properties. For instance, derivatives of oxazole have been evaluated for their ability to inhibit tumor growth in various cancer models. The bromophenyl moiety is believed to enhance the interaction with biological targets involved in cancer progression .

Enzyme Inhibition

Research has also focused on the enzyme inhibition potential of oxazole derivatives. Specifically, they have been investigated for their ability to inhibit D-amino acid oxidase, an enzyme implicated in neurodegenerative diseases. This inhibition could lead to therapeutic strategies for treating conditions like Alzheimer's disease .

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing functional polymers. These polymers can be designed for specific applications such as drug delivery systems or as components in advanced materials with tailored properties . The carboxylic acid functionality allows for further modifications and coupling reactions with other polymeric materials.

Nanotechnology

The compound's unique structure makes it suitable for applications in nanotechnology, particularly in the development of nanocarriers for targeted drug delivery. Its ability to form micelles when combined with other substances enhances the solubility and bioavailability of poorly soluble drugs .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2-Oxazole Family

3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide (CAS: Not provided)

- Molecular Formula : C₂₀H₁₉ClN₄O₄S

- Key Differences: Substituents: Chlorine replaces bromine at the phenyl ring (ortho vs. para position), reducing steric bulk and electronegativity. Biological Implications: The amide group may enhance metabolic stability compared to the carboxylic acid, but reduced halogen bonding (Cl vs. Br) could diminish target affinity .

3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic Acid (CAS: Not provided)

- Molecular Formula: C₁₇H₁₁BrNO₄

- Steric Effects: The methyl group at position 5 (vs. ethyl in the target) reduces lipophilicity, which may impact membrane permeability .

3-(3-Bromo-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid (CAS: Not provided)

- Molecular Formula: C₁₁H₇BrFNO₃

- Key Differences :

- Halogen Substitution : Fluorine at the para position increases electronegativity, while bromine at meta alters steric and electronic effects.

- Bioactivity : The dual halogenation may improve binding to hydrophobic pockets in enzymes, though reduced para-substitution could limit spatial alignment with targets .

Heterocyclic Analogues: Oxadiazole Derivatives

1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-on (IIIa)

- Molecular Formula : C₁₇H₁₂BrClN₂O₂

- Key Differences: Core Structure: The 1,3,4-oxadiazole ring replaces 1,2-oxazole, altering electronic distribution and resonance stability. The ketone group may enhance reactivity compared to carboxylic acid .

Positional Isomers and Functional Group Variations

N-(4-Bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide (CAS: Not provided)

- Molecular Formula : C₁₇H₁₃BrN₂O₂

- Key Differences: Substitution Pattern: The carboxamide group at position 3 (vs. carboxylic acid at position 4) alters hydrogen-bonding geometry.

Discussion of Structural and Functional Impacts

- Halogen Effects : Bromine (Br) in the target compound provides stronger halogen bonding than chlorine (Cl) or fluorine (F), enhancing interactions with biomolecular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(4-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid generally follows a sequence involving:

- Formation of an oxime intermediate from 4-bromoacetophenone.

- Cyclization of the oxime to the isoxazole ring.

- Introduction or transformation of the carboxylic acid group.

- Incorporation of the ethyl substituent at the 5-position of the isoxazole ring.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Oxime formation | 4-Bromoacetophenone + hydroxylamine hydrochloride, aqueous medium, mild heating | Formation of 4-bromoacetophenone oxime |

| 2 | Cyclization to isoxazole ring | Acidic conditions (e.g., HCl or acetic acid), heat | Cyclization to 3-(4-bromophenyl)-5-methylisoxazole intermediate |

| 3 | Alkylation at 5-position | Alkyl halide (ethyl bromide or similar), base | Introduction of ethyl group at 5-position |

| 4 | Oxidation or hydrolysis | Oxidants or hydrolysis conditions (e.g., NaOH/EtOH) | Conversion to carboxylic acid at 4-position |

This synthetic approach is consistent with methods used for related isoxazole derivatives, such as 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid, where the methyl group at the 5-position is replaced by an ethyl group in the target compound.

Detailed Reaction Mechanisms and Conditions

Oxime Formation: The reaction of 4-bromoacetophenone with hydroxylamine hydrochloride proceeds via nucleophilic attack of hydroxylamine on the ketone carbonyl, forming an oxime intermediate. This step is typically carried out in aqueous or alcoholic solvents at temperatures ranging from 50 to 80°C.

Cyclization to Isoxazole: The oxime undergoes intramolecular cyclization under acidic conditions, often using mineral acids like HCl or acetic acid, at elevated temperatures (~100–120°C). The cyclization forms the 1,2-oxazole ring by condensation with an adjacent carbonyl or activated methylene group.

Ethyl Substitution at 5-Position: Alkylation at the 5-position is achieved through nucleophilic substitution using ethyl halides in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide) in an aprotic solvent like DMF or DMSO. This step replaces the hydrogen at the 5-position with an ethyl group.

Carboxylic Acid Introduction: The carboxylic acid group at position 4 can be introduced via oxidation of a methyl or ethyl precursor or by hydrolysis of an ester intermediate. For example, ethyl esters of isoxazole carboxylates can be hydrolyzed with sodium hydroxide in ethanol/water mixtures at reflux to yield the free acid.

Industrial and Scalable Production Considerations

Industrial synthesis optimizes the above laboratory methods for scale, focusing on:

- Use of continuous flow reactors to improve heat and mass transfer.

- Employing greener solvents like ethanol or water to reduce environmental impact.

- Optimization of reaction times and temperatures to maximize yield and minimize byproducts.

- Use of inert atmosphere (nitrogen or argon) to prevent unwanted oxidation or side reactions involving the bromophenyl group.

Challenges and Optimization Strategies

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Regioselectivity | Ensuring bromine substitution is exclusively at 4-position on phenyl ring | Careful selection of starting materials and reaction monitoring (TLC/HPLC) |

| Side reactions | Bromine can undergo undesired coupling or oxidation | Use inert atmosphere, anhydrous solvents |

| Purification | Separation of isomeric or polar impurities | Column chromatography with ethyl acetate/hexane gradients or reverse-phase HPLC |

| Yield optimization | Balancing reaction time, temperature, and reagent ratios | Systematic variation and kinetic studies |

Characterization of the Compound

To confirm the successful synthesis of this compound, the following techniques are recommended:

- NMR Spectroscopy: 1H and 13C NMR to confirm substitution patterns, including the ethyl group at the 5-position and the bromophenyl moiety.

- Mass Spectrometry: High-resolution MS to verify molecular weight (expected ~310 g/mol for ethyl derivative with bromine).

- X-ray Crystallography: If crystals are obtained, to unequivocally confirm the isoxazole ring structure and substitution.

- Melting Point Determination: To assess purity and compare with literature values.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxime formation + cyclization | 4-Bromoacetophenone, hydroxylamine hydrochloride, acid | 50–120°C, aqueous/acidic medium | Straightforward, well-established | Requires careful control of acidity |

| Alkylation at 5-position | Ethyl bromide, strong base (NaH, KOtBu) | Room temp to reflux, aprotic solvent | Allows selective ethyl substitution | Sensitive to moisture and air |

| Ester hydrolysis to acid | NaOH in EtOH/H2O | Reflux, 2–6 hours | Efficient conversion to acid | Requires purification post-reaction |

| Continuous flow synthesis | Adapted from above steps | Controlled flow, temperature | Scalable, environmentally friendly | Requires specialized equipment |

Research Findings and Literature Support

- The synthesis of isoxazole carboxylic acids with bromophenyl substituents has been documented using oxime cyclization routes, with hydroxylamine hydrochloride and 4-bromoacetophenone as key starting materials.

- Alkylation at the 5-position of the isoxazole ring is feasible under basic conditions, enabling the introduction of ethyl groups, which modulate biological activity and physicochemical properties.

- Hydrolysis of ester intermediates is a common final step to obtain the free carboxylic acid, crucial for the compound's biological functionality.

- Industrial adaptations emphasize green chemistry principles, including solvent choice and reaction efficiency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of substituted β-keto esters with hydroxylamine derivatives. Key steps include optimizing reaction temperature (70–90°C) and solvent choice (e.g., ethanol or THF). Lithium diisopropylamide (LDA) may facilitate deprotonation in intermediate steps, as seen in analogous propionic acid syntheses . Yield improvements (70–85%) are achievable by controlling stoichiometry and using inert atmospheres to avoid side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar oxazole derivatives?

- Methodology :

- ¹H NMR : The 4-bromophenyl group exhibits characteristic aromatic proton splitting (doublets at δ 7.4–7.6 ppm), while the ethyl group shows a triplet (~δ 1.3 ppm) and quartet (~δ 2.8 ppm).

- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid group.

- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₂H₁₁BrNO₃: 308.9972) distinguishes it from analogs with chlorine or methyl substitutions .

Q. What solvent systems are optimal for solubilizing this compound in biological assays?

- Methodology : Due to its carboxylic acid moiety, polar aprotic solvents (DMSO, DMF) are preferred. For aqueous buffers, adjust pH to >7 using sodium bicarbonate to deprotonate the acid and enhance solubility. Stability studies (TGA/DSC) recommend storage at –20°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Data collection : High-resolution (<1.0 Å) synchrotron data to resolve bromine atom positions.

- ORTEP-3 visualization : Analyze torsion angles between the oxazole ring and bromophenyl group to confirm planarity or distortion .

- Validation : Check R-factor (<0.05) and electron density maps for omitted regions .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron-deficient regions (e.g., para-bromophenyl group).

- Frontier molecular orbital (FMO) analysis : Identify nucleophilic attack sites via LUMO localization on the oxazole ring .

- MD simulations : Simulate solvent effects (e.g., DMSO) on transition-state energy barriers .

Q. How do contradictory bioactivity results arise in enzyme inhibition assays, and how can they be mitigated?

- Methodology :

- Source of contradictions : Batch-dependent purity variations (e.g., residual THF in synthesis) or assay conditions (pH, ionic strength).

- Mitigation :

- HPLC purification : Use C18 columns with 0.1% TFA in acetonitrile/water gradients to achieve >98% purity .

- Dose-response curves : Repeat assays with standardized positive controls (e.g., known COX-2 inhibitors) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodology :

- LogP adjustment : Introduce hydrophilic substituents (e.g., sulfonate esters) to reduce LogP from ~3.5 to <2.0.

- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450 oxidation sites; methyl or fluorine substitutions can block metabolism .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational predictions for this compound’s bond lengths?

- Analysis :

- Crystal packing effects : Intermolecular hydrogen bonds (e.g., carboxylic acid dimers) may elongate C=O bonds beyond gas-phase DFT predictions.

- Thermal motion : High B-factors for the ethyl group in X-ray data suggest dynamic disorder, not captured in static DFT models .

Q. How to reconcile discrepancies in reported melting points across literature?

- Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.